(3-Acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl thiophene-2-carboxylate
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Overview
Description
(3-Acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl thiophene-2-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl thiophene-2-carboxylate typically involves multi-step reactions. One common approach is the condensation of quinoxaline derivatives with thiophene carboxylates under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve green chemistry approaches to minimize environmental impact. Techniques such as microwave-induced synthesis and the use of deep eutectic solvents (DES) have been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (MCPBA).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenated reagents
Common Reagents and Conditions
Common reagents used in these reactions include alkyl iodides for alkylation, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(3-Acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of (3-Acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl thiophene-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The compound’s effects are often mediated through oxidative stress and the inhibition of key cellular processes .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like quinoxaline N-oxides and quinazolinones share structural similarities and biological activities.
Thiophene Derivatives: Thiophene-based compounds, such as thiophene carboxylates, exhibit similar chemical reactivity and applications
Uniqueness
What sets (3-Acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl thiophene-2-carboxylate apart is its unique combination of a quinoxaline core with a thiophene carboxylate moiety. This structural arrangement imparts distinct chemical properties and enhances its potential for diverse applications .
Properties
CAS No. |
862116-95-8 |
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Molecular Formula |
C17H14N2O5S |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(3-acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl thiophene-2-carboxylate |
InChI |
InChI=1S/C17H14N2O5S/c1-10(20)16-13(9-24-17(21)15-4-3-7-25-15)18-12-6-5-11(23-2)8-14(12)19(16)22/h3-8H,9H2,1-2H3 |
InChI Key |
WTZRAYNBNGWAQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=[N+](C2=C(C=CC(=C2)OC)N=C1COC(=O)C3=CC=CS3)[O-] |
solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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